Cas no 1500272-18-3 (1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine)

1-(Thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a thiophene and 1,2,3-triazole core, linked via a methylene bridge. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and material science. The presence of both thiophene and triazole moieties enhances its potential as a building block for pharmacologically active molecules, offering opportunities for further functionalization. The amine group at the 4-position of the triazole ring allows for derivatization, making it useful in the development of ligands, catalysts, or bioactive compounds. Its stability and well-defined reactivity profile make it a valuable intermediate in organic synthesis and drug discovery research.
1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine structure
1500272-18-3 structure
商品名:1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine
CAS番号:1500272-18-3
MF:C7H8N4S
メガワット:180.230218887329
CID:5737857
PubChem ID:79542197

1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
    • 1500272-18-3
    • CS-0284353
    • AKOS018098040
    • EN300-1114588
    • 1-(THIOPHEN-2-YLMETHYL)-1H-1,2,3-TRIAZOL-4-AMINE
    • 1H-1,2,3-Triazol-4-amine, 1-(2-thienylmethyl)-
    • 1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine
    • インチ: 1S/C7H8N4S/c8-7-5-11(10-9-7)4-6-2-1-3-12-6/h1-3,5H,4,8H2
    • InChIKey: KONZWLITVCCKDL-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1CN1C=C(N)N=N1

計算された属性

  • せいみつぶんしりょう: 180.04696745g/mol
  • どういたいしつりょう: 180.04696745g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.50±0.1 g/cm3(Predicted)
  • ふってん: 411.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): 2.01±0.16(Predicted)

1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1114588-5.0g
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
1500272-18-3
5g
$3812.0 2023-05-27
Enamine
EN300-1114588-0.5g
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
1500272-18-3 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1114588-0.05g
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
1500272-18-3 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1114588-1g
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
1500272-18-3 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1114588-10g
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
1500272-18-3 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1114588-5g
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
1500272-18-3 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1114588-0.1g
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
1500272-18-3 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1114588-2.5g
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
1500272-18-3 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1114588-0.25g
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
1500272-18-3 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1114588-10.0g
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
1500272-18-3
10g
$5652.0 2023-05-27

1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine 関連文献

1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amineに関する追加情報

Professional Introduction to 1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 1500272-18-3)

1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1500272-18-3, has garnered attention due to its potential applications in drug development and medicinal chemistry. The integration of a thiophene moiety with a triazole core creates a versatile scaffold that is highly conducive to further chemical modifications and biological evaluations.

The thiophene ring, known for its aromatic stability and electronic richness, contributes to the compound's reactivity and interaction with biological targets. In contrast, the triazole moiety is recognized for its role in enhancing binding affinity and selectivity in drug molecules. The combination of these two structural elements makes 1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine a promising candidate for the synthesis of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing new derivatives of triazole-thiophene hybrids. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-viral, and anti-cancer applications. The structural flexibility of 1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine allows for the introduction of diverse functional groups, enabling researchers to fine-tune its pharmacological properties.

The pharmacological activity of this compound has been extensively studied in academic and industrial research settings. Initial studies have highlighted its potential as a scaffold for developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The presence of both the thiophene and triazole moieties facilitates strong interactions with protein targets, making it an attractive candidate for structure-based drug design.

Beyond its applications in oncology, 1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine has also been explored for its anti-inflammatory properties. Research indicates that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. This has opened up avenues for its use in conditions like rheumatoid arthritis and other chronic inflammatory disorders.

The synthesis of 1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the triazole-thiophene core.

The compound's solubility profile and metabolic stability are critical factors that influence its pharmacokinetic properties. Studies have demonstrated that modifications to the molecular structure can significantly impact these properties. For instance, introducing hydrophilic groups can enhance water solubility while maintaining biological activity.

In conclusion, 1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4amine (CAS No. 1500272-18-3) represents a fascinating area of research with broad therapeutic implications. Its unique structural features make it an ideal candidate for further exploration in drug discovery and development. As research continues to uncover new applications and synthetic strategies for this compound, it is poised to play a significant role in future pharmaceutical advancements.

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